(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the azetidine intermediate with a carboxylic acid derivative under suitable conditions.
Attachment of the fluorophenyl group: This step may involve nucleophilic substitution reactions where a fluorophenyl group is introduced to the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The azetidine ring and carboxamide group can also contribute to the compound’s overall activity by influencing its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide: This compound shares a similar fluorophenyl group but differs in the structure of the azetidine ring and carboxamide group.
2-Methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its isocyanate functional group.
Uniqueness
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group can enhance its biological activity, while the azetidine ring provides a rigid and stable framework for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-3-1-2-14(10-15)12-23-16-6-4-13(5-7-16)11-21-9-8-17(21)18(20)22/h1-7,10,17H,8-9,11-12H2,(H2,20,22)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMGCZWDJHPQIA-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.